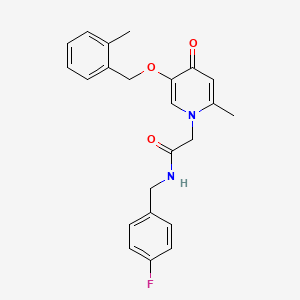

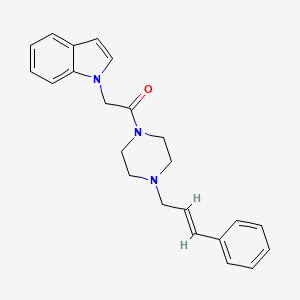

![molecular formula C19H23N5O2S2 B2517972 3-((4-Methyl-5-((2-(4-Methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-12-8](/img/structure/B2517972.png)

3-((4-Methyl-5-((2-(4-Methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-((4-methyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a derivative of benzothiazolone, which is a heterocyclic compound with potential biological activities. The structure of the compound suggests that it may have similar properties to other benzothiazolone derivatives, which have been studied for their antimicrobial and anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzothiazolone derivatives typically involves the condensation of various reagents under controlled conditions. For instance, some derivatives have been synthesized by reacting semicarbazide or thiosemicarbazide with 2-arylidene-1-tetralones . Although the exact synthesis method for the compound is not provided, it is likely to involve a multi-step reaction, possibly starting with a benzothiazolone core and introducing the triazolylmethyl and methylpiperidinyl groups through subsequent reactions.

Molecular Structure Analysis

The molecular structure of benzothiazolone derivatives has been extensively studied using ab initio Hartree-Fock and density functional theory (DFT) methods . These studies provide insights into the conformational stability and vibrational spectra of the molecules. The molecular geometry and vibrational frequencies are calculated to determine the most stable conformers and to predict the physical properties of the molecules. The molecular structure analysis of similar compounds has shown that the theoretical results are in excellent agreement with experimental values, suggesting that the compound would likely exhibit similar agreement between theoretical predictions and actual structure .

Chemical Reactions Analysis

Benzothiazolone derivatives can participate in various chemical reactions due to their reactive sites. For example, the amino group in the triazolylmethyl moiety can act as a nucleophile, while the thioxo group can potentially be involved in redox reactions . The specific chemical reactions that "this compound" can undergo would depend on the reactivity of its functional groups and the conditions under which it is subjected.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazolone derivatives can be predicted based on their molecular structure. The calculated HOMO and LUMO energies indicate the potential for charge transfer within the molecule, which can influence its reactivity and interaction with biological targets . The vibrational spectra provide information about the molecule's stability and potential interactions with other molecules. The antimicrobial and anti-inflammatory activities of similar compounds suggest that the compound may also possess these properties, which could be confirmed through biological assays .

Wissenschaftliche Forschungsanwendungen

- Anwendung: 4,4′-Trimethylenedipiperidin, eine sichere und umweltfreundliche Alternative zu Piperidin, katalysierte die Synthese von N-Methyliminen .

- Anwendung: Triazol-Pyrimidin-Hybridverbindungen, die ähnliche Strukturelemente enthalten, haben vielversprechende neuroprotektive und entzündungshemmende Eigenschaften gezeigt .

- Details: Die Verbindung 3-(1-(3-(5-((1-Methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitril (CD) wurde mit dem B3LYP/cc-pVDZ-Basissatz untersucht. Die Analyse der natürlichen Bindungsorbitale (NBO) bestätigte die höchste Stabilisierungsenergie (39,53 kcal/mol), die aus der Bindung LP(1) - N22 zur antibindenden π*(N21 - C24) resultiert .

Katalyse und Grüne Chemie

Neuroprotektive und Entzündungshemmende Eigenschaften

Molekulare Stabilisierung und Bindungsanalyse

Eigenschaften

IUPAC Name |

3-[[4-methyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2S2/c1-13-7-9-23(10-8-13)17(25)12-27-18-21-20-16(22(18)2)11-24-14-5-3-4-6-15(14)28-19(24)26/h3-6,13H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCDASYXJZDEEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2517889.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]but-2-enamide](/img/structure/B2517891.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide](/img/structure/B2517896.png)

![N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2517900.png)

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2517903.png)

![N-(3,4-dimethoxyphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2517906.png)